N-[4-(2-phenylethoxy)phenyl]benzamide
Description
N-[4-(2-Phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a benzamide core substituted with a 4-(2-phenylethoxy)phenyl group. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituents on the aromatic rings .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23) |
InChI Key |
JQXSVIYADBZFIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Reaction Conditions for Selected Benzamide Derivatives
Crystallographic and Conformational Analysis
- 4-Bromo-N-(2-nitrophenyl)benzamide (I) exhibits a planar benzamide core with a dihedral angle of 25.3° between the bromophenyl and nitrophenyl rings, contrasting with 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), where methoxy substitution reduces steric hindrance .
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide displays a non-planar structure, with key bond angles (e.g., C3–C2–N1: 123.2°) stabilizing the thiazole ring .
Physicochemical Properties
Solubility and Melting Points
- Imidazole-substituted benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide ) show enhanced aqueous solubility due to polar sulfonamide and imidazole groups, with melting points ranging from 180–220°C .
- Heterocyclic benzamides (e.g., N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride) exhibit higher melting points (250–300°C) due to ionic character and rigid aromatic systems .
Table 2: Physicochemical Properties of Selected Analogs
Antimicrobial and Anticancer Effects
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed potent activity against cervical cancer (IC50 = 1.2 µM), attributed to imidazole-mediated DNA intercalation .
- N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride exhibited anti-LSD1 activity (IC50 = 0.8 µM), critical for epigenetic regulation .
Enzyme Inhibition
- S-Alkylated 1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ) demonstrated inhibition of cyclooxygenase-2 (COX-2) via sulfonyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
